molecular formula C6H6FN3O2 B165423 (2-Fluoro-4-nitrophenyl)hydrazine CAS No. 127350-92-9

(2-Fluoro-4-nitrophenyl)hydrazine

Cat. No. B165423
Key on ui cas rn: 127350-92-9
M. Wt: 171.13 g/mol
InChI Key: HPCGUKRKBLHYJV-UHFFFAOYSA-N
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Patent
US08946436B2

Procedure details

690 μL 3,4-difluoronitrobenzene was added to 15 mL anhydrous ethanol, and then the blend was heated to reflux. Hydrazine hydrate (611.5 μL) was slowly dropped into the blend and the resultant mixture was refluxed for another 2 hours to complete reaction, after which the reaction mixture was cooled down to room temperature. The yellow solid precipitated upon cooling was filtered. The filter cake was washed with petroleum ether, and then was dried to get 884.5 mg of a yellow solid, with a yield of 92.2%.
Quantity
690 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
611.5 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.O.[NH2:13][NH2:14]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[NH:13][NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
690 μL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
611.5 μL
Type
reactant
Smiles
O.NN
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the blend was heated to reflux
CUSTOM
Type
CUSTOM
Details
The yellow solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])NN
Measurements
Type Value Analysis
AMOUNT: MASS 884.5 mg
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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